molecular formula C11H14N4S B5537362 3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine

3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No. B5537362
M. Wt: 234.32 g/mol
InChI Key: FRSMFEMJRSIWBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, starting from various precursors such as hydrazones, amines, and carbon disulfide under basic conditions, followed by specific modifications like S-benzylation to introduce desired functional groups. For example, the synthesis of triazole compounds can be achieved via a reduction process involving NaBH4 or through reactions with different aliphatic or aromatic primary amines without any solvent, highlighting the versatility and adaptability of synthesis strategies for these compounds (叶姣 et al., 2015; A. Kaneria et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray diffraction, revealing intricate details such as crystal system, space group, and molecular dimensions. For instance, studies have shown that these compounds can crystallize in various systems with specific space groups, forming complex three-dimensional networks stabilized by hydrogen bonds and other intermolecular interactions, which play a crucial role in their stability and reactivity (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo a range of chemical reactions, including but not limited to, cyclization, alkylation, and condensation, leading to the formation of complex structures with various substituents. These reactions are often facilitated by conditions such as mechanochemical synthesis or the presence of catalysts like iodine, highlighting the chemical versatility of these compounds. The reactivity of these compounds can be significantly influenced by the nature of substituents and reaction conditions, leading to a wide array of potential products with diverse chemical properties (Zhengkai Chen et al., 2016).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," demonstrating significant antimicrobial properties. These compounds are synthesized through reactions of various ester ethoxycarbonylhydrazones with primary amines. Some of these newly synthesized compounds have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Antitumor Activity

Derivatives of triazole, including those structurally similar to the compound , have been explored for their antitumor properties. A study highlighted the synthesis, crystal structure, and antitumor activity of a particular derivative, providing insights into its potential as a therapeutic agent against cancer cell lines (Ye Jiao et al., 2015).

Insecticidal Activity

Research into tetrazole-linked triazole derivatives, including compounds with similarities to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," has shown that these compounds possess significant insecticidal activity. The structural modification and synthesis of these derivatives have been guided by the aim to develop effective insecticides against specific pests (Maddila et al., 2015).

Antimicrobial Derivatives Synthesis

Another study focused on the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showcasing the potential of these compounds in antimicrobial applications. These derivatives were characterized and screened for their activity against various bacterial and fungal strains, further underscoring the versatility of triazole compounds in developing new antimicrobial agents (Kaneria et al., 2016).

properties

IUPAC Name

3-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8-5-3-4-6-10(8)7-16-11-14-13-9(2)15(11)12/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSMFEMJRSIWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine

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